molecular formula C14H14FN3O2S B2402483 6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797712-88-9

6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B2402483
CAS No.: 1797712-88-9
M. Wt: 307.34
InChI Key: KMOYZQVXGONQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines This compound is characterized by the presence of a fluorinated phenylsulfonyl group attached to a tetrahydropyrido[4,3-d]pyrimidine core

Preparation Methods

The synthesis of 6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation .

Mechanism of Action

The mechanism of action of 6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

When compared to other similar compounds, 6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine stands out due to its unique fluorinated phenylsulfonyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

6-(4-fluoro-2-methylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c1-10-6-12(15)2-3-14(10)21(19,20)18-5-4-13-11(8-18)7-16-9-17-13/h2-3,6-7,9H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOYZQVXGONQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=NC=NC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.